

What is the molecular structure of Oxcarbazepine-d4-1?

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Compound of Interest

Compound Name: Oxcarbazepine-d4-1

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Technical Guide: Oxcarbazepine-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Oxcarbazepine-d4-1**, a deuterated analog of the antiepileptic drug Oxcarbazepine. This isotopically labeled compound is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the quantification of Oxcarbazepine and its active metabolite in biological matrices.

Molecular Structure and Identification

Oxcarbazepine-d4-1 is a synthetic derivative of Oxcarbazepine where four hydrogen atoms on one of the benzene rings have been replaced by deuterium. This substitution results in a molecule that is chemically identical to the parent drug in its reactivity but possesses a higher mass. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the unlabeled analyte.

The IUPAC name for this specific deuterated version is 1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide.^{[2][3]} The deuterium atoms are located on one of the aromatic rings of the dibenzazepine core structure.

Physicochemical and Analytical Data

The key properties of **Oxcarbazepine-d4-1** are summarized below. This data is essential for method development and analytical applications.

Table 1: Physicochemical Properties of Oxcarbazepine-d4-1

Property	Value	Reference
Molecular Formula	C ₁₅ H ₈ D ₄ N ₂ O ₂	[1]
Molecular Weight	256.30 g/mol	[1]
Exact Mass	256.115 Da	[2][3]
CAS Number	1134188-71-8; 1020719-71-4	[1][2][4]
Appearance	White to off-white crystalline powder	[5]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Topological Polar Surface Area	63.4 Å ²	[2]

Table 2: Mass Spectrometry Data for Bioanalytical Applications

The following table presents typical mass-to-charge ratios (m/z) for precursor and product ions used in Multiple Reaction Monitoring (MRM) for the quantification of Oxcarbazepine (OXC), its active metabolite 10,11-dihydro-10-hydroxycarbamazepine (MHD), and Oxcarbazepine-d4 (IS - Internal Standard).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Oxcarbazepine (OXC)	253.1 / 253.2	180.2	[1] [6]
MHD (Metabolite)	255.1 / 255.2	192.2 / 194.1	[1] [6]
Oxcarbazepine-d4 (IS)	257.2	184.2	[1] [6]
Oxcarbazepine-d4 (IS) MS ³	257.2 → 212.1	184.2	[1]

Experimental Protocol: Quantification of Oxcarbazepine and Metabolite in Human Plasma by LC-MS/MS

This section details a representative protocol for the simultaneous determination of Oxcarbazepine and its active metabolite, MHD, in human plasma using Oxcarbazepine-d4 as an internal standard. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.[\[1\]](#)[\[6\]](#)

Materials and Reagents

- Oxcarbazepine, MHD, and Oxcarbazepine-d4 standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Ultrapure water
- Human plasma (blank)

Sample Preparation (Protein Precipitation)

- Pipette 50 μL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
- Add 100 μL of the internal standard working solution (Oxcarbazepine-d4 in acetonitrile or methanol).[7]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some methods, a further dilution with the mobile phase may be required.[7]

Liquid Chromatography Conditions

- HPLC System: Agilent or Waters UPLC/HPLC system
- Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 μm , 2.1 \times 50 mm) [1]
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v/v)[1]
- Flow Rate: 0.35 mL/min[1]
- Injection Volume: 2-5 μL
- Column Temperature: 35-40 $^{\circ}\text{C}$
- Run Time: Approximately 2-3 minutes[1]

Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 5500)[1]
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Ion Transitions: As listed in Table 2.

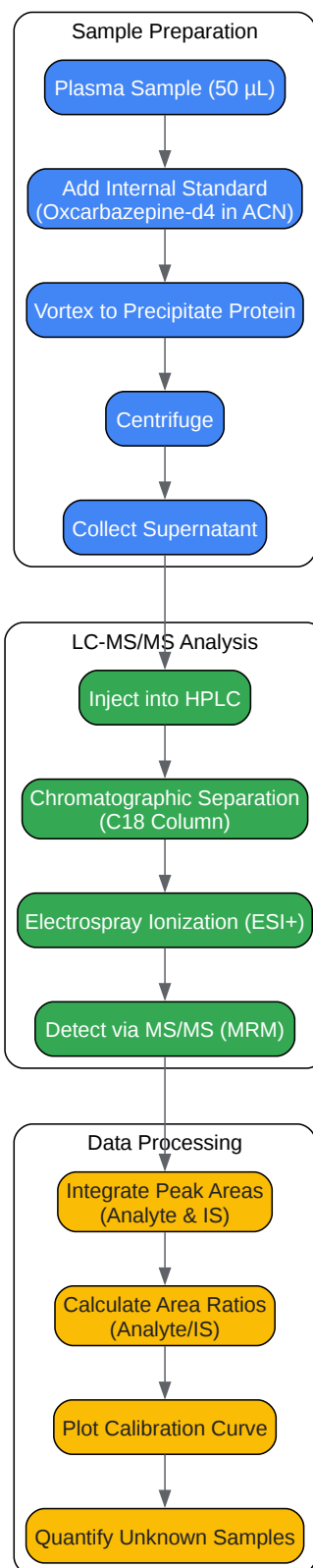
- Gas Temperatures and Pressures: Optimized for the specific instrument.

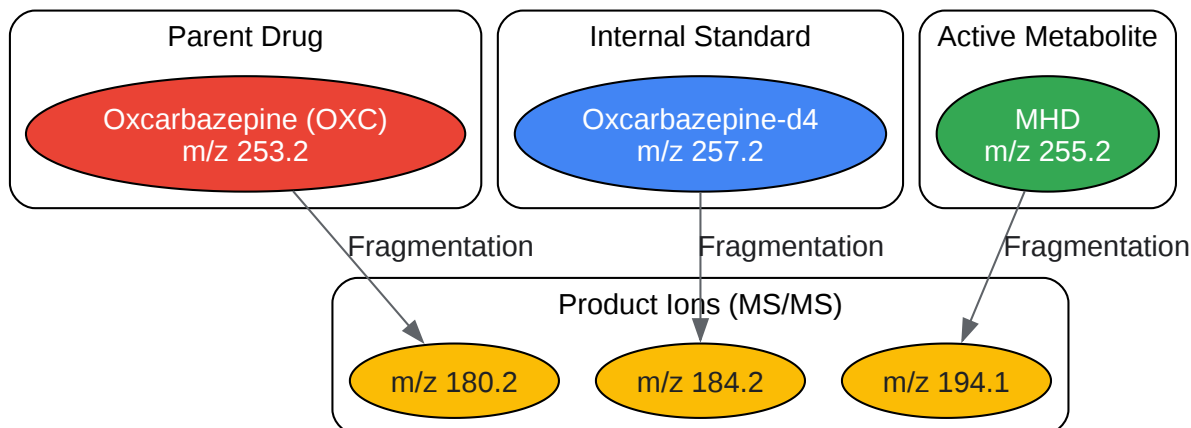
Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., $1/x^2$) is typically used. The concentration of the analytes in the quality control and unknown samples is then determined from the calibration curve. The calibration curve for Oxcarbazepine typically ranges from 25 to 1600 ng/mL, and for MHD from 0.5 to 32 µg/mL.^[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process described above.





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